Molecular weight and formula of 1-(4-Methoxybutyl)piperidin-4-amine
The following technical monograph details the physicochemical profile, synthetic methodology, and analytical validation of 1-(4-Methoxybutyl)piperidin-4-amine . Part 1: Chemical Identity & Physicochemical Constants Execu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the physicochemical profile, synthetic methodology, and analytical validation of 1-(4-Methoxybutyl)piperidin-4-amine .
Part 1: Chemical Identity & Physicochemical Constants
Executive Summary:
1-(4-Methoxybutyl)piperidin-4-amine is a bifunctional piperidine derivative featuring a secondary amine heterocycle substituted with a flexible methoxybutyl ether chain. It serves as a critical "linker-head" motif in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT4 agonists similar to Prucalopride) and as a soluble linker for proteolysis-targeting chimeras (PROTACs).
Table 1: Core Chemical Specifications
Parameter
Specification
IUPAC Name
1-(4-Methoxybutyl)piperidin-4-amine
Molecular Formula
C₁₀H₂₂N₂O
Molecular Weight
186.29 g/mol
Exact Mass
186.1732 Da
CAS Number
Not widely listed; Analogous to 179474-79-4 (Propyl variant)
PubChem CID
91663002 (Dihydrochloride salt context)
Physical State
Viscous oil (Free Base) / White solid (HCl Salt)
Predicted LogP
0.4 – 0.9 (Lipophilic yet soluble)
pKa (Predicted)
~10.2 (Piperidine N), ~10.8 (Primary Amine)
Part 2: Synthetic Architecture & Methodology
Expert Commentary:
While reductive amination is a common route for N-alkylpiperidines, the "Senior Scientist" approach recommends direct alkylation of a protected precursor . Reductive amination with 4-methoxybutanal is operationally risky due to the instability and polymerization potential of the aldehyde.
The preferred protocol utilizes N-Boc-4-aminopiperidine as the starting scaffold. This ensures regioselectivity, preventing poly-alkylation at the primary amine, which is a common failure mode in one-pot syntheses.
Visualizing the Synthetic Pathway
Figure 1: Regioselective synthesis via Boc-protected intermediate to prevent primary amine alkylation.
Validation Point: Monitor TLC (MeOH/DCM 1:9). The starting material (secondary amine) will disappear; the product (tertiary amine) will be less polar but stain positive with Ninhydrin (due to Boc-amine) or Dragendorff.
Step 2: Deprotection
Solvent Switch: Evaporate Acetonitrile; partition residue between EtOAc and Water. Dry organic layer (
) and concentrate.
Acidolysis: Dissolve intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (Ratio 1:4 TFA:DCM) at 0°C.
Reaction: Stir at Room Temp for 2 hours.
Workup (Critical): The product exists as a TFA salt. To isolate the Free Base :
Concentrate in vacuo.
Redissolve in minimal MeOH.
Pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) OR treat with saturated
and exhaustively extract with DCM/Isopropanol (3:1).
Note: The free base is highly polar and water-soluble; extraction is difficult without Isopropanol.
Part 3: Analytical Validation (The "Fingerprint")
To certify the identity of the synthesized molecule, the following spectral features must be present.
Table 2: Diagnostic NMR Signals (CDCl₃)
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
Methoxy
3.33
Singlet (s)
3H
Terminal (Distinctive sharp peak).
Ether-CH₂
3.38 – 3.42
Triplet (t)
2H
Protons adjacent to Oxygen.
Ring-N-CH₂
2.85 – 2.95
Broad Doublet
2H
Equatorial protons of piperidine (deshielded).
Chain-N-CH₂
2.30 – 2.40
Triplet (t)
2H
Alkyl chain attached to Ring Nitrogen.
Methine-CH
2.60 – 2.70
Multiplet
1H
C4 proton adjacent to primary amine.
Mass Spectrometry (ESI+) Logic:
Expected Parent Ion:
Fragmentation Pattern:
Loss of Ammonia (
):
Cleavage of Methoxybutyl chain: Diagnostic piperidine fragments.
Part 4: Application Context & Stability
Why this Molecule?
The 4-methoxybutyl chain is a strategic "solubilizing linker." Unlike a simple butyl chain (which is purely hydrophobic), the terminal ether oxygen accepts hydrogen bonds, improving the aqueous solubility of the final drug candidate without introducing a full charge. This is often seen in 5-HT4 agonists like Prucalopride (which uses a methoxypropyl linker) to balance Blood-Brain Barrier (BBB) penetration with peripheral solubility.
Handling Precautions:
CO₂ Sensitivity: As a primary amine, the free base will absorb atmospheric CO₂ to form carbamates. Store under Argon or as the Dihydrochloride salt.
Storage:
, hygroscopic (if salt form).
References
PubChem. (2025).[1][2] Compound Summary: 1-(4-methoxybutyl)piperidin-4-amine dihydrochloride.[2] National Library of Medicine. [Link]
Google Patents. (2015). CN105130880A: Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.[3][4] (Reference for homologous synthesis methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(4-Methoxybutyl)piperidin-4-amine (CAS 1098627-30-5)
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
1-(4-Methoxybutyl)piperidin-4-amine is a specialized heterocyclic building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. It serves as a critical homolog to the widely known "propyl" variant (a key intermediate for the 5-HT4 agonist Prucalopride).
In medicinal chemistry, this compound is utilized to modulate the linker length between the basic piperidine nitrogen and the distal methoxy group. This modulation is essential for probing the depth of receptor binding pockets (Structure-Activity Relationship or SAR studies) and optimizing the lipophilicity (LogP) of drug candidates targeting Serotonin (5-HT), Muscarinic, and Sigma receptors.
Chemical Identifiers & Properties
Parameter
Technical Specification
CAS Number (Free Base)
1098627-30-5
CAS Number (2HCl Salt)
1803586-10-8
IUPAC Name
1-(4-methoxybutyl)piperidin-4-amine
Molecular Formula
C₁₀H₂₂N₂O
Molecular Weight
186.29 g/mol (Free Base)
SMILES
COCCCCN1CCC(N)CC1
Appearance
Colorless to pale yellow viscous oil (Free Base); White hygroscopic solid (HCl salt)
The synthesis of 1-(4-Methoxybutyl)piperidin-4-amine requires precise control to prevent poly-alkylation. Two primary routes are established: Direct Alkylation (Method A) and Reductive Amination (Method B) .
Method A: Controlled Alkylation (Preferred for Lab Scale)
This method utilizes N-Boc protection to ensure alkylation occurs exclusively at the piperidine nitrogen, followed by deprotection.
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent: Acetonitrile (ACN) or DMF
Protocol:
Alkylation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in ACN. Add K₂CO₃ (2.0 eq) and 1-bromo-4-methoxybutane (1.1 eq).
Reflux: Heat to 60–80°C for 12–16 hours. Monitor by LCMS for disappearance of the secondary amine.
Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and water.[1] Dry organic layer (Na₂SO₄) and concentrate to yield the Boc-protected intermediate.
Deprotection: Dissolve intermediate in DCM. Add HCl (4M in dioxane) or TFA (1:4 ratio). Stir at RT for 2 hours.
Isolation: Concentrate to dryness. For the free base, neutralize with NaOH (1M) and extract into DCM/MeOH (9:1).
Avoids the use of expensive Boc-protected starting materials but requires careful pH control.
Reagents:
Substrate: 4-Methoxybutanal (prepared via Swern oxidation of 4-methoxybutanol)
Amine: 4-Aminopiperidine (often protected as a benzyl imine to prevent dimerization)
Reductant: Sodium Triacetoxyborohydride (STAB)
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for synthesizing the target compound using the N-Boc protection strategy.
Figure 1: Step-wise synthesis via the N-Boc protection route to ensure regioselectivity.
Applications in Drug Discovery (SAR Logic)
This compound is rarely a final drug but serves as a vital chemical probe . Its primary utility lies in "Linkerology"—optimizing the distance between the pharmacophore's basic center and auxiliary binding motifs.
GPCR Ligand Optimization (5-HT4 & Muscarinic)
In the development of agonists like Prucalopride (which uses a 3-methoxypropyl chain), researchers synthesize the 4-methoxybutyl homolog to test the "3-Carbon vs. 4-Carbon" hypothesis .
Mechanism: The methoxy group acts as a hydrogen bond acceptor. Extending the chain by one methylene unit (-CH₂-) changes the vector and depth of this interaction within the receptor pocket.
Outcome: If the butyl variant shows higher affinity, it suggests a deeper hydrophobic pocket in the target receptor.
Sigma-1 Receptor Ligands
Sigma-1 ligands often require a basic amine flanked by hydrophobic regions. The 4-methoxybutyl tail provides a flexible "hydrophobic arm" with a polar tip, often used to improve blood-brain barrier (BBB) permeability compared to rigid aromatic linkers.
Visualization: SAR Decision Logic
This decision tree guides researchers on when to deploy this specific butyl homolog versus the propyl standard.
Figure 2: Structure-Activity Relationship (SAR) decision tree for linker length optimization.
Handling, Stability & Safety
Self-Validating Safety Protocol:
Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.
Storage: The free base absorbs CO₂ from the air (carbamate formation). Always store under Nitrogen or Argon at 2–8°C.
Stability: The hydrochloride salt is significantly more stable and is the recommended form for long-term storage (>1 year).
Hazard Class
Precaution
Skin Irritant
Wear nitrile gloves (min 0.11mm thickness).
Hygroscopic
Store in desiccator; reseal immediately after use.
An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxybutyl)piperidin-4-amine
For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-Methoxybutyl)piperidin-4-amine, a...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(4-Methoxybutyl)piperidin-4-amine, a key intermediate in various synthetic applications. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes a robust experimental methodology, grounded in established principles of organic chemistry, to enable researchers to generate reliable and reproducible solubility data.
Introduction to 1-(4-Methoxybutyl)piperidin-4-amine
1-(4-Methoxybutyl)piperidin-4-amine is a bifunctional organic molecule featuring a piperidine ring, a primary amine, and a methoxybutyl substituent. Its structural attributes, including a basic nitrogen center and a moderately nonpolar alkyl ether chain, suggest a nuanced solubility behavior across a spectrum of organic solvents. Understanding this solubility is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification strategy development (e.g., crystallization), and formulation for biological screening.
The solubility of an organic compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and acidic/basic properties dictates its miscibility with various solvents.
Polarity: The piperidine ring and the primary amine confer a degree of polarity and the capacity for hydrogen bonding. The methoxybutyl chain, however, introduces a significant nonpolar character. This amphipathic nature suggests that the compound will exhibit solubility in a range of solvents, from polar protic to nonpolar aprotic.
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor. The nitrogen atom in the piperidine ring and the oxygen atom of the methoxy group are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
Acid-Base Properties: As an amine, 1-(4-Methoxybutyl)piperidin-4-amine is basic. It is expected to be highly soluble in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[2][3] Conversely, its solubility in basic aqueous solutions is likely to be limited.[4]
Qualitative Solubility Determination: A Foundational Protocol
A preliminary qualitative assessment is a crucial first step to efficiently map the general solubility profile. This allows for the rational selection of solvents for subsequent quantitative analysis.
Materials and Equipment
1-(4-Methoxybutyl)piperidin-4-amine
Test tubes and rack
Vortex mixer
Graduated pipettes
A selection of organic solvents (see Table 1)
5% (w/v) Hydrochloric acid (HCl)
5% (w/v) Sodium hydroxide (NaOH)
Distilled water
Experimental Workflow for Qualitative Solubility
The following diagram outlines the logical progression for classifying the solubility of 1-(4-Methoxybutyl)piperidin-4-amine.
Caption: Workflow for the qualitative solubility classification of an organic amine.
Step-by-Step Qualitative Protocol
This protocol is adapted from standard organic qualitative analysis procedures.[3][4][5]
Water Solubility: Add approximately 25 mg of 1-(4-Methoxybutyl)piperidin-4-amine to a test tube. In 0.25 mL increments, add a total of 0.75 mL of distilled water. After each addition, vortex the mixture for 1-2 minutes.[4] Observe and record if the compound completely dissolves.
Acid Solubility: If the compound is insoluble in water, add approximately 25 mg to a clean test tube. Add 0.75 mL of 5% HCl solution in portions, vortexing after each addition.[3][4] The formation of a clear solution indicates an acid-soluble compound, characteristic of an amine.
Base Solubility: As a comparative test, add approximately 25 mg of the compound to a clean test tube. Add 0.75 mL of 5% NaOH solution in portions and vortex. As an amine, the compound is not expected to dissolve in a basic solution.[4]
Organic Solvent Solubility: In separate test tubes, assess the solubility of approximately 25 mg of the compound in 0.75 mL of various organic solvents, such as diethyl ether, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.[2][5] Vortex each mixture and record your observations.
Quantitative Solubility Determination
For drug development and process chemistry, quantitative solubility data is essential. The following gravimetric method provides a straightforward and reliable approach to determine solubility in various organic solvents.
Experimental Protocol: Gravimetric Method
Objective: To determine the solubility of 1-(4-Methoxybutyl)piperidin-4-amine in selected organic solvents at a specified temperature (e.g., 25 °C).
Rationale: This method involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute by evaporating the solvent. It is a direct and accurate method for determining solubility.
Workflow Diagram:
Caption: Step-by-step workflow for quantitative gravimetric solubility determination.
Detailed Steps:
Preparation: To a series of vials, add a pre-weighed excess amount of 1-(4-Methoxybutyl)piperidin-4-amine.
Solvent Addition: Add a known volume (e.g., 5.0 mL) of a selected organic solvent to each vial.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
Sample Collection: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant without disturbing the solid.
Gravimetric Analysis:
Transfer the supernatant to a pre-weighed (W₁) evaporation dish.
Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.
Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent.
Allow the dish to cool to room temperature in a desiccator and reweigh (W₂).
Calculation:
The mass of the dissolved solid is (W₂ - W₁).
The solubility is calculated as:
Solubility (mg/mL) = (Mass of dissolved solid) / (Volume of supernatant)
Data Presentation: Solubility Profile Table
The results of the quantitative analysis should be compiled into a clear and concise table.
Table 1: Predicted and Experimental Solubility Profile of 1-(4-Methoxybutyl)piperidin-4-amine at 25 °C
Solvent Class
Solvent
Predicted Qualitative Solubility
Experimental Solubility (mg/mL)
Polar Protic
Methanol
Soluble
To be determined
Ethanol
Soluble
To be determined
Water
Sparingly Soluble / Insoluble
To be determined
Polar Aprotic
Acetone
Soluble
To be determined
Acetonitrile
Soluble
To be determined
Ethyl Acetate
Soluble
To be determined
Dichloromethane
Soluble
To be determined
Nonpolar
Toluene
Sparingly Soluble
To be determined
Diethyl Ether
Soluble
To be determined
Hexane
Insoluble
To be determined
Aqueous Acid
5% HCl
Soluble
To be determined
Aqueous Base
5% NaOH
Insoluble
To be determined
Conclusion
This guide provides a comprehensive methodology for characterizing the solubility profile of 1-(4-Methoxybutyl)piperidin-4-amine. By employing the described qualitative and quantitative protocols, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. The structural features of the molecule suggest broad solubility in many common organic solvents, with limited miscibility in water and nonpolar alkanes, and high solubility in acidic aqueous solutions. The experimental determination of these values is paramount for predictable and scalable chemical processes.
References
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]
University of Texas at Dallas. (n.d.). EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS. [Link]
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Literature review on piperidin-4-amine derivatives in medicinal chemistry
The following technical guide details the medicinal chemistry, structure-activity relationships (SAR), and synthetic utility of the piperidin-4-amine scaffold. Executive Summary The piperidin-4-amine (4-AP) moiety repres...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, structure-activity relationships (SAR), and synthetic utility of the piperidin-4-amine scaffold.
Executive Summary
The piperidin-4-amine (4-AP) moiety represents a "privileged structure" in modern drug discovery.[1][2][3][4][5] Its value lies in its ability to present functional groups in a defined spatial orientation while modulating physicochemical properties such as basicity (
), solubility, and lipophilicity.[5] Unlike its isomer (3-aminopiperidine, found in Tofacitinib) or the 4-arylpiperidine scaffold (found in Ceritinib), the 4-AP core serves as a unique diamine linker.[1][2][4][5] It is central to the pharmacophore of potent opioids (Fentanyl), antihistamines (Astemizole), and next-generation kinase inhibitors (Gilteritinib).[5]
This guide dissects the 4-AP scaffold's utility, providing validated synthetic protocols, SAR maps, and case studies for researchers optimizing this moiety.[5]
Structural Architecture & Pharmacophore
The 4-AP scaffold functions as a semi-rigid linker.[3][4] The piperidine ring predominantly adopts a chair conformation , placing the C4-amino substituent in either an equatorial or axial position.[3][4]
Equatorial Preference: Bulky substituents at C4 generally occupy the equatorial position to minimize 1,3-diaxial interactions.[3][4][5]
Vector Positioning: The N1 and N4 nitrogens allow for "bi-directional" functionalization.[3][6] N1 often modulates pharmacokinetic (PK) properties (solubility, metabolic stability) or engages in distal hydrophobic pockets, while N4 typically anchors the molecule to the primary binding site (e.g., the aspartate residue in GPCRs or the hinge region in kinases).
Visualization: The 4-AP SAR Map
The following diagram illustrates the functional zones of the scaffold.[3][4]
Caption: Functional decomposition of the piperidin-4-amine scaffold showing key substitution vectors for SAR optimization.
Therapeutic Applications & Case Studies
GPCR Modulators: The Fentanyl Class
The most iconic application of the 4-AP scaffold is in synthetic opioids.[3][4] Fentanyl is a 4-anilidopiperidine.[2][3][4]
Mechanism: Agonist at the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
SAR Insight: The N1-phenethyl group is critical for potency, fitting into a hydrophobic pocket of the receptor.[3][4] The C4-anilide nitrogen is acylated (propionyl), which is essential for optimal binding affinity.[2][3][4][5][6]
Causality: Removal of the N1-phenethyl group (e.g., N-methyl) drastically reduces potency, demonstrating the necessity of the "tail" interaction.[4][5]
H1-Antihistamines: Astemizole
Astemizole (historically used, now restricted due to hERG liability) utilizes the 4-AP scaffold to link a benzimidazole unit to a distal 4-fluorobenzyl group.[1][2][3][4][5]
SAR Insight: The basic nitrogen of the piperidine ring interacts with the conserved Asp residue in the GPCR transmembrane domain. The 4-amino group serves as a linker to the benzimidazole, providing the necessary bulk and aromatic stacking interactions.[4]
Kinase Inhibitors: Gilteritinib
In oncology, the 4-AP scaffold has evolved from a simple linker to a complex solubilizing unit.[3][4] Gilteritinib (FDA approved for FLT3-mutated AML) features a 4-AP core.[2][3][4][5]
Structure: The molecule contains a piperidine ring where the C4 position is substituted with a piperazine (via the N).[6] This creates a highly basic, solubilizing tail.
Role: The piperidine-piperazine tail protrudes into the solvent-exposed region of the FLT3 kinase domain, improving solubility and pharmacokinetic properties without interfering with the ATP-binding hinge region.[1][2][3][4]
Synthetic Methodologies
The synthesis of 4-AP derivatives must be robust and scalable.[3][4][6] The two primary routes are Reductive Amination (Method A) and Nucleophilic Substitution (Method B).[5][6]
Method A: Reductive Amination (Preferred)
This is the industry standard due to mild conditions and high functional group tolerance.[3][6]
or DIPEA (Base), DMF or DMSO (Solvent).[1][2][4][5]
Procedure:
Mix reagents in DMF.[3][4][6] Heat to 80-120°C.[2][3][4]
Note: Requires an electron-withdrawing group on the electrophile or high temperatures.[2][3][4]
Causality: This method is chosen when the bond to be formed is between the C4-nitrogen and a heteroaryl ring, a bond difficult to form via reductive amination.[3][4][6]
Visualization: Synthetic Workflow
Caption: Standard synthetic route for generating N1,N4-disubstituted piperidin-4-amine libraries.
Piperidine N protonates to bind Asp residue; C4-N links to aromatic head.[1][2][3][4]
Gilteritinib
FLT3 Kinase
Inhibitor
Solubilizer
C4-piperazine/piperidine tail extends into solvent, improving oral bioavailability.[2][3][4][5]
Bamipine
H1 Receptor
Antagonist
Scaffold
Rigidifies the distance between the two aromatic systems.[6]
Future Outlook: Covalent Inhibitors & PROTACs
The 4-AP scaffold is increasingly relevant in Targeted Protein Degradation (PROTACs) .[2][3][4][5] The solvent-exposed nature of the N1-position (as seen in Gilteritinib) makes it an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).[1][2][3][4][5] Furthermore, acrylamide functionalization at the C4-amino position is being explored to create irreversible covalent inhibitors for cysteines located near the ATP binding pocket of kinases.[4]
References
Janssen, P. A. (1960).[3][5][6] A review of the chemical features associated with strong morphine-like activity. Journal of Medicinal and Pharmaceutical Chemistry.
Laduron, P. M., et al. (1982).[5][6] In vitro and in vivo binding characteristics of a new long-acting histamine H1 antagonist, astemizole. Molecular Pharmacology.
Mori, M., et al. (2017).[5][6] Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs.
Kuduk, S. D., et al. (2010).[5][6] Synthesis and evaluation of 4-aminopiperidines as potent and selective M1 muscarinic receptor agonists. Bioorganic & Medicinal Chemistry Letters.
Meanwell, N. A. (2011).[3][5][6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Application Note: High-Fidelity Synthesis of 1-(4-Methoxybutyl)piperidin-4-amine
Executive Summary This application note details a robust, modular protocol for the synthesis of 1-(4-methoxybutyl)piperidin-4-amine , a critical diamine scaffold used in the development of GPCR ligands (specifically Sigm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, modular protocol for the synthesis of 1-(4-methoxybutyl)piperidin-4-amine , a critical diamine scaffold used in the development of GPCR ligands (specifically Sigma-1 and Muscarinic M4 antagonists) and 5-HT4 agonists.
While reductive amination is a common strategy for amine alkylation, this protocol prioritizes a Nucleophilic Substitution (
) strategy. This approach avoids the instability associated with 4-methoxybutanal precursors and utilizes the robust, commercially available 4-(Boc-amino)piperidine core. The workflow is designed for high reproducibility, ease of purification, and scalability from milligram to multigram batches.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary modules: the preparation of the alkylating agent (if not purchased) and the convergent assembly of the piperidine core.
Strategic Logic:
Nitrogen Protection: We utilize the tert-butyloxycarbonyl (Boc) group on the primary amine. This is orthogonal to the basic conditions required for alkylation, preventing polymerization (self-alkylation) and ensuring chemoselectivity at the secondary piperidine nitrogen.
Alkylation Efficiency: The reaction uses Finkelstein conditions (catalytic KI) to accelerate the reaction of the alkyl bromide/chloride, ensuring complete conversion under mild heating.
Salt Selection: The final product is isolated as a dihydrochloride salt. This ensures long-term stability, non-hygroscopicity, and ease of handling compared to the viscous free-base oil.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine via a protected carbamate intermediate.
Perform this step only if 1-bromo-4-methoxybutane is not commercially available.
Context: Direct methylation of 4-bromobutanol can lead to cyclization (THF formation). The most robust lab-scale method uses a statistical Williamson ether synthesis on 1,4-dibromobutane.
Setup: Charge a flame-dried flask with 1,4-dibromobutane (3.0 equiv) and anhydrous methanol.
Addition: Add Sodium Methoxide (25% in MeOH, 1.0 equiv) dropwise at 0°C over 1 hour.
Scientific Rationale: Using a large excess of the dibromide minimizes the formation of the unwanted byproduct 1,4-dimethoxybutane.
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
Workup: Quench with water. Extract with diethyl ether.
Purification: Fractional distillation is mandatory .
Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(N-Boc-amino)piperidine (1.0 g, 5.0 mmol) in anhydrous Acetonitrile (25 mL).
Base Addition: Add anhydrous
(1.73 g, 12.5 mmol) and KI (83 mg, 0.5 mmol).
Note: Ensure
is finely powdered to maximize surface area.
Electrophile Addition: Add 1-bromo-4-methoxybutane (0.92 g, 5.5 mmol) via syringe.
Reflux: Fit a reflux condenser and heat the mixture to 60–65°C for 12–16 hours.
Monitoring: Check TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amine) or Iodine (alkyl chain). The starting secondary amine will disappear; the product is a tertiary amine (less polar than starting material on silica).
Workup:
Cool to RT. Filter off the inorganic salts (
, Excess ).
Rinse the filter cake with fresh acetonitrile.
Concentrate the filtrate under reduced pressure to yield the crude oil.
Purification (Critical):
Although the reaction is clean, excess alkyl bromide may remain.
Flash Chromatography: Silica gel, Eluent: 0
5% MeOH in DCM (with 1% additive to prevent streaking).
Yield Expectation: 85–92% as a colorless viscous oil.
Module C: Boc-Deprotection & Salt Formation
Dissolution: Dissolve the purified Boc-intermediate (from Module B) in minimal DCM (5 mL per gram) or 1,4-Dioxane .
Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.
Caution: Gas evolution (
and Isobutylene) will occur. Ensure venting.
Precipitation: Allow the reaction to warm to RT and stir for 2–4 hours. A white precipitate (the dihydrochloride salt) should form.
Troubleshooting: If no precipitate forms (oiling out), add anhydrous Diethyl Ether or MTBE to induce crystallization.
Isolation: Filter the solid under a nitrogen stream (the salt can be hygroscopic). Wash with cold ether.
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove traces of dioxane.
Quality Control & Analytical Data
To validate the synthesis, compare your data against these expected parameters.
Technique
Parameter
Expected Signal / Observation
TLC
(10% MeOH/DCM)
~0.2–0.3 (Stains strongly with Ninhydrin)
1H NMR
Methoxy Group
Singlet ( ~3.30 ppm, 3H)
1H NMR
Ether
Triplet ( ~3.40 ppm, 2H)
1H NMR
Amine
Multiplet ( ~2.8–3.0 ppm, 1H)
MS (ESI)
187.18 (Free base calc. MW: 186.29)
Appearance
Physical State
White to off-white hygroscopic solid (2HCl salt)
Self-Validating Checks:
The "Double Triplet" Check: In the alkylating agent, look for two distinct triplets in the 3.3–3.5 ppm range (one for
, one for ). In the final product, the triplet for must disappear, replaced by a multiplet for upfield (~2.3–2.5 ppm).
Boc Disappearance: The strong singlet at 1.44 ppm (9H) must be completely absent in the final salt.
Pathway Visualization
The following diagram illustrates the reaction workflow and the critical decision points for purification.
Figure 2: Operational workflow for the synthesis of 1-(4-methoxybutyl)piperidin-4-amine.
Troubleshooting & Optimization
Issue: Over-alkylation (Quaternization).
Cause: Excess alkyl halide or too high temperature.
Solution: Strictly control stoichiometry (1.1 equiv max). Add the alkyl halide slowly to the piperidine solution.
Issue: Incomplete Deprotection.
Cause: Old HCl/Dioxane solution (absorbed water).
Solution: Use fresh reagent. If using TFA, ensure complete removal of TFA before salt formation, as TFA salts can be oils.
Issue: Product is a sticky gum.
Cause: Trapped solvent or hygroscopic nature.
Solution: Triturate with anhydrous diethyl ether or pentane. Sonicate to induce powder formation. Store in a desiccator.
References
Synthesis of SA4503 Analogs (Sigma-1 Receptor Ligands)
Context: Describes the general protocol for N-alkylation of piperazines/piperidines with alkoxy-alkyl linkers using potassium carbon
Xu, J. et al. "Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters." Bioorganic & Medicinal Chemistry, 2015.
Prucalopride Intermediate Synthesis (Patent)
Context: Details the industrial synthesis of the homologous 1-(3-methoxypropyl)
CN103848777A "Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine."
General Protocol for N-Alkylation of 4-Boc-aminopiperidine
Context: BenchChem protocol for GPCR ligand scaffold synthesis.
"Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine."[3]
Preparation of Alkoxy-Alkyl Halides:
Context: Standard methodology for preparing the 1-bromo-4-methoxybutane precursor.
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference Text).
Application Note: Reductive Amination Protocols for 1-(4-Methoxybutyl)piperidin-4-amine
Abstract & Strategic Significance This application note details the optimized protocols for the reductive amination of 1-(4-Methoxybutyl)piperidin-4-amine , a versatile piperidine scaffold frequently utilized in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
This application note details the optimized protocols for the reductive amination of 1-(4-Methoxybutyl)piperidin-4-amine , a versatile piperidine scaffold frequently utilized in the synthesis of GPCR ligands (e.g., CCR5 antagonists, Sigma receptors) and hERG-avoidant drug candidates.
The primary amine at the C4 position offers a high-fidelity handle for diversification, while the 4-methoxybutyl tail provides balanced lipophilicity (
) and solubility. However, the presence of the tertiary piperidine nitrogen () introduces pH-buffering challenges that can stall imine formation if not properly managed. This guide provides two validated workflows: a standard bench-scale method using Sodium Triacetoxyborohydride (STAB) and a scalable catalytic hydrogenation method.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, researchers must understand the competing electronic factors within the substrate.
Property
Value / Characteristic
Impact on Protocol
Reactive Center
(Primary Amine)
Highly nucleophilic; prone to bis-alkylation with unhindered aldehydes.
Scaffold Base
-Piperidine (Tertiary Amine)
Basic (). Can buffer reaction pH, requiring exogenous acid (AcOH) to activate carbonyls.
Tail Group
Methoxybutyl Ether
Chemically stable to borohydrides and hydrogenation. Improves organic solubility of salts.
Solubility
Amphiphilic
Soluble in DCM, DCE, MeOH. Free base is water-soluble; requires careful extraction pH.
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The choice of reducing agent determines whether the reduction occurs sequentially (stepwise) or concurrently (direct).
Figure 1: Mechanistic flow of reductive amination.[1] Acid catalysis is critical to drive the dehydration step (Hemiaminal
Iminium) in the presence of the basic piperidine ring.
Validated Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard
Best for: Bench-scale (10mg to 10g), complex aldehydes, and avoiding over-alkylation.
Mechanism: Direct reductive amination.[2][3][4] STAB is mild and reacts faster with imines than aldehydes, minimizing side reactions [1].
Preparation: In a clean, dry vial/flask, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (concentration ~0.1 M).
Activation: Add Glacial Acetic Acid (1.5 equiv).
Expert Note: The tertiary amine in the piperidine ring will scavenge protons. Adding AcOH ensures the pH remains slightly acidic (~pH 5-6), which is necessary to catalyze imine formation without deactivating the nucleophilic primary amine.
Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine equilibrium to establish.
Reduction: Add STAB (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine mass).
Quench: Add saturated aqueous
solution. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.
Method B: Catalytic Hydrogenation
Best for: Scale-up (>10g), aromatic aldehydes, and "Green Chemistry" requirements.
Constraint: Avoid if the substrate contains halides (Cl, Br, I) sensitive to hydrodehalogenation or sulfur groups.
Reagents
Catalyst: 10% Pd/C (5-10 wt% loading) or Pt/C (for ketones).
Solvent: Methanol or Ethanol.
Hydrogen Source:
balloon (1 atm) or Parr shaker (30-50 psi).
Step-by-Step Procedure
Dissolution: Dissolve amine and aldehyde (1:1 equiv) in Methanol.
Imine Formation: Stir for 1 hour. (Optional: Add 3Å Molecular Sieves to absorb water and drive equilibrium).
Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
Hydrogenation: Purge vessel with
and stir under hydrogen atmosphere for 6–12 hours.
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
Concentration: Evaporate solvent to yield the crude amine.
Purification & Workup Workflow
The product contains two basic nitrogens. A standard water wash is insufficient. Use the "Trap and Release" Acid-Base extraction method to ensure high purity.
Figure 2: Acid-Base "Trap and Release" purification strategy. This method removes non-basic impurities (unreacted aldehydes, neutral byproducts) effectively.
Troubleshooting & Optimization (E-E-A-T)
Issue
Probable Cause
Corrective Action
Bis-alkylation
Primary amine is too nucleophilic; Aldehyde is small/unhindered.
1. Use slow addition of the aldehyde. 2. Increase solvent volume (dilution favors mono-alkylation). 3. Switch to Method A (STAB) rather than NaBH3CN.
No Reaction
pH is too high (Basic piperidine buffering).
Increase Acetic Acid to 2.0 - 3.0 equiv. The pH must be acidic enough to protonate the carbonyl oxygen.
Residual Imine
Reduction is too slow; Steric hindrance.
1. Ensure the imine formation step (pre-stirring) is sufficient (1-2h). 2. Gently heat the reduction step to 40°C.
Emulsion
Amphiphilic nature of the methoxybutyl tail.
Do not shake vigorously during extraction. Use brine. If stuck, filter through a small pad of Celite to break the emulsion.
Safety & Handling
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid/water. Keep dry.
1-(4-Methoxybutyl)piperidin-4-amine: Treat as a potential irritant. Use standard PPE.
DCE (1,2-Dichloroethane): Carcinogenic/Toxic. Handle in a fume hood. DCM is a viable alternative if toxicity is a concern.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][7]
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][2][3][9] Journal of the American Chemical Society, 93(12), 2897–2904.
PubChem Compound Summary. (n.d.). 1-(4-Methoxybutyl)piperidin-4-amine.[10] National Center for Biotechnology Information.
Tripathi, R. P. , et al. (2008). Reductive amination: A versatile method for the synthesis of amines.[2][3][4][6][11] Current Organic Synthesis. (General Reference for Methodology).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Purification Support Hub.Ticket ID: PUR-AMINE-004
Subject: Optimization of Workup and Isolation Protocols
Assigned Specialist: Senior Application Scientist, Separation Sciences
Before attempting purification, you must understand the "personality" of your molecule. 1-(4-Methoxybutyl)piperidin-4-amine is a polar, lipophilic diamine . Its dual-basic nature dictates its behavior on silica and in biphasic systems.
Feature
Characteristic
Implication for Purification
Core Structure
1,4-Disubstituted Piperidine
High basicity; prone to "tailing" on standard silica.
Functional Groups
Amine (C4), Amine (N1)
Dual : (primary) and (tertiary). Requires pH > 12 for full extraction into organics.
Side Chain
4-Methoxybutyl
Adds lipophilicity (), making it soluble in DCM/EtOAc but still water-miscible as a salt.
Stability
Air-Sensitive (CO)
The primary amine rapidly absorbs atmospheric CO to form carbamate salts (white crust/solid).
Liquid-Liquid Extraction (LLE): The "Double-Swing" Protocol
User Issue: "I am losing yield during the aqueous workup, or forming intractable emulsions."
Root Cause: The high basicity of the primary amine means it remains partially protonated (water-soluble) even at pH 9-10. Standard bicarbonate washes are insufficient.
The Solution: pH-Swing Extraction
This method uses the molecule's reversible protonation states to act as a chemical filter, removing both neutral and acidic impurities before isolating the amine.
Protocol:
Acid Phase (Purification): Dissolve crude reaction mixture in dilute HCl (1M). The amine forms a water-soluble dihydrochloride salt.
Action: Wash this aqueous phase 2x with DCM or EtOAc.
Result: Non-basic impurities (unreacted alkyl halides, neutrals) move to the organic layer. Discard the organic layer.
Base Phase (Isolation): Cool the aqueous layer to 0°C. Basify slowly with 6M NaOH to pH > 12-13 .
Critical: You must exceed the pKa of the primary amine (10.8) by at least 2 units.
Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) or Chloroform.
Note: Avoid Ether/EtOAc if possible; DCM is better for solubilizing the free base.
Drying: Dry combined organics over
(Sodium Sulfate) and concentrate.
Figure 1: The "Double-Swing" extraction workflow ensures removal of non-basic impurities.
Chromatography: Solving the "Tailing" Problem
User Issue: "My compound streaks on the TLC plate and never elutes off the flash column."
Root Cause: The basic amine groups interact strongly with the acidic silanols (Si-OH) on the silica gel surface, acting like an ion-exchange resin rather than a partition medium.
Recommended Mobile Phase Systems
System
Composition
Application
Standard (DCM)
DCM : MeOH : (90:9:1)
Best Starting Point. The ammonia competes for silanol sites, allowing the product to elute.
Alternative (EtOAc)
EtOAc : MeOH : (80:15:5)
Use if DCM is undesirable. Triethylamine () acts as the modifier.
Reverse Phase
Water : ACN (+0.1% Formic Acid)
High Purity. Elutes as the formate salt. Requires lyophilization.
Advanced Tip: Amine-Functionalized Silica
If you have access to Amino-Silica (NH2-Silica) cartridges, use them.
Why: The stationary phase is already basic.
Benefit: You can use simple Hexane/EtOAc gradients without messy amine modifiers in your solvent.
Figure 2: Decision tree for selecting the appropriate stationary phase and solvent system.
Salt Formation: Converting Oil to Solid
User Issue: "I isolated the compound, but it's a yellow oil that degrades over time."
Root Cause: The free base is likely an oil at room temperature and is susceptible to oxidation. Converting it to a salt stabilizes the molecule and allows for crystallization.
Protocol: Dihydrochloride Salt Formation
Dissolve the purified free base oil in a minimal amount of dry Ethanol or Diethyl Ether .
Cool to 0°C in an ice bath.
Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH < 3.
A white precipitate should form immediately.
Troubleshooting: If it oils out, add more ether (antisolvent) and scratch the glass to induce nucleation.
Filter the solid under Argon/Nitrogen to avoid moisture absorption (salts can be hygroscopic).
Frequently Asked Questions (Troubleshooting)
Q1: I see a white crust forming on the cap of my storage vial. Is my compound degrading?
Diagnosis: This is likely carbamate formation . The primary amine reacts with atmospheric CO
.
Fix: It is reversible.[1] Dissolving the crust in dilute acid (during reaction workup) will decarboxylate it back to the amine. Store the free base under Argon/Nitrogen.
Q2: Can I distill this compound?
Analysis: Yes, but it requires high vacuum.
Guidance: Expect a boiling point >120°C at 0.5 mmHg. Ensure the system is strictly oxygen-free to prevent N-oxide formation at high temperatures. Bulb-to-bulb distillation (Kugelrohr) is preferred for small scales (<5g).
Q3: My NMR shows a broad peak at 1.5 - 2.0 ppm that integrates poorly.
Analysis: This is characteristic of exchangeable protons (-NH2) and water.
Fix: Run the NMR in
(Methanol-d4) or add a drop of to shake. The amine protons will exchange and disappear, cleaning up the baseline.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Biotage. (2025). Strategies for Flash Chromatography of Polar Amines. Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for acid-base extraction).
SiliCycle. (2024). SiliaFlash® User Guide: Purification of Amines. Retrieved from
Technical Support Center: Overcoming Steric Hindrance in 1-(4-Methoxybutyl)piperidin-4-amine Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently encountered issues related to steric hindrance in the synthesis and derivatization of 1-(4-methoxybutyl)piperidin-4-amine and its analogs. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges.
Introduction: The Challenge of the Substituted Piperidine Scaffold
The 1-(4-methoxybutyl)piperidin-4-amine scaffold is a valuable building block in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] However, its utility is often hampered by significant steric challenges. The bulky N1-substituent and the rigid chair-like conformation of the piperidine ring create a sterically demanding environment around the key reactive centers: the exocyclic primary amine at C4 and, to a lesser extent, the tertiary amine of the piperidine ring itself. This guide will walk you through the sources of this hindrance and provide field-proven strategies to overcome them.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses fundamental questions about the structural and conformational factors that govern reactivity in this system.
Q1: What are the primary sources of steric hindrance in the 1-(4-methoxybutyl)piperidin-4-amine scaffold?
A1: The steric hindrance in this molecule is multifactorial, originating from three main sources:
The N1-Substituent: The 4-methoxybutyl group is a large, flexible chain that occupies significant space. To minimize unfavorable 1,3-diaxial interactions, it will overwhelmingly favor an equatorial position on the piperidine ring's chair conformation.[3] This locks the ring into a specific conformation that dictates the accessibility of other positions.
Piperidine Ring Conformation: The rigid six-membered ring itself presents a significant steric barrier. Reactions at the C4-amino group must proceed via an "axial" or "equatorial" approach, both of which are encumbered by adjacent axial hydrogen atoms on the ring.
The C4-Amino Group's Local Environment: The primary amine at the C4 position is sterically shielded by the piperidine ring. Its reactivity is influenced by whether it occupies an axial or equatorial position in the dominant chair conformer, which in turn is influenced by the large N1-substituent.[4]
Q2: How does the piperidine ring's conformation specifically impact reaction success at the C4-amino group?
A2: The chair conformation of the piperidine ring is the lowest energy and most populated form.[5] The large N1-(4-methoxybutyl) group will sit in the equatorial position. This forces a specific spatial arrangement for the C4-amino group. An incoming electrophile or catalyst must navigate past the axial hydrogens at the C2, C3, C5, and C6 positions. This steric clashing is a primary reason for sluggish or failed reactions, particularly in catalyst-substrate binding steps required for cross-coupling reactions.
Part 2: Troubleshooting Guide for Common Synthetic Reactions
This section provides direct, actionable advice for specific, common experimental problems in a question-and-answer format.
Problem Area: C-N Cross-Coupling Reactions at the 4-Amino Group
Cross-coupling reactions like the Buchwald-Hartwig amination are powerful but notoriously sensitive to steric hindrance.[6]
Q3: My Buchwald-Hartwig N-arylation of the 4-amino group with a substituted aryl halide is giving low yield (<20%). What are my immediate troubleshooting steps?
A3: Low yields in this reaction are a classic symptom of steric clash preventing efficient catalytic turnover. The issue likely lies in the catalyst's inability to effectively coordinate with both the sterically demanding amine and the aryl halide. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield N-arylation.
Expert Rationale: Standard catalysts like those based on P(t-Bu)3 or simple phosphines are often too small to effectively promote the reaction between two bulky partners. Modern biarylphosphine ligands (the "Buchwald ligands") are designed with large, flexible backbones.[6] These ligands create a wider "coordination pocket" on the palladium center, which allows the sterically hindered amine to bind more effectively and facilitates the crucial reductive elimination step. Using a pre-formed palladacycle pre-catalyst ensures that the active Pd(0) species is generated cleanly and efficiently.
Table 1: Recommended Catalyst Systems for Hindered C-N Coupling
Ligand/Pre-catalyst
Typical Loading (mol%)
Temp (°C)
Key Advantages & Rationale
RuPhos Gen. 3 Pre-catalyst
1 - 2
80 - 110
Excellent for hindered secondary and primary amines. The RuPhos ligand's bulk is ideal for promoting reductive elimination.[6]
BrettPhos Gen. 3 Pre-catalyst
1 - 2
80 - 110
Extremely active catalyst system, often successful when others fail. Particularly good for electron-deficient anilines or hindered amines.
tBuXPhos Gen. 3 Pre-catalyst
1 - 2
80 - 110
Offers a different steric and electronic profile; a good alternative to try if RuPhos or BrettPhos are suboptimal.
Problem Area: Acylation and Sulfonylation Reactions
Even seemingly simple reactions can be challenging due to the hindered nature of the C4-amino group.
Q4: I'm observing incomplete conversion during the acylation of the 4-amino group with a bulky acyl chloride, even after extended reaction times. What can I do?
A4: This is a classic case of kinetic slowdown due to steric hindrance. The nucleophilic attack of the amine on the electrophilic carbonyl carbon is slow. Several strategies can overcome this activation barrier:
Switch to a More Reactive Acylating Agent: Instead of an acyl chloride, use an acid anhydride or, even better, generate a highly reactive mixed anhydride in situ using a coupling agent like HATU or HOBt/EDC. These reagents create a much more electrophilic species.
Use a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the hindered amine.
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.
Solvent Choice: Ensure you are using a non-protic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) that will not interfere with the reaction.
Part 3: Advanced Strategies & Methodologies
When standard troubleshooting isn't enough, consider alternative catalytic systems or synthetic designs.
Q5: Are there viable alternatives to palladium catalysis for C-N coupling with this hindered amine, especially if my substrate is sensitive to palladium?
A5: Yes. Copper-catalyzed C-N coupling (Ullmann-type reactions) has re-emerged as a powerful alternative, particularly for sterically hindered partners.[7][8] Modern copper systems use specific ligands to facilitate the reaction under milder conditions than traditional Ullmann chemistry.
Key Advantage: Copper catalysis often shows complementary reactivity to palladium and can be more tolerant of certain functional groups.
Recommended System: Recent developments have shown that ligands like pyrrole-ols can be uniquely effective for coupling sterically hindered amines with aryl iodides.[7][9] This approach is a valuable orthogonal strategy when palladium-based methods fail.
Caption: Bulky ligands create a reactive pocket on the metal catalyst.
Q6: My target molecule requires multiple modifications. When should I consider redesigning my synthetic route entirely?
A6: You should consider a redesign if you find yourself spending an inordinate amount of time optimizing a single, low-yielding, sterically-hindered step.[10] A good rule of thumb is to re-evaluate if:
The yield remains below 40-50% despite extensive optimization of catalyst, solvent, base, and temperature.
The reaction requires stoichiometric or near-stoichiometric amounts of an expensive catalyst or ligand.
Purification is consistently difficult due to side products resulting from forcing harsh conditions.
A more efficient approach might be to use a different starting material, such as a protected 4-aminopiperidine, perform the difficult coupling reaction early, and then add the N1-(4-methoxybutyl) group at a later stage via reductive amination.[11][12]
Part 4: Key Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination for a Hindered Piperidine
This protocol is a robust starting point for coupling 1-(4-methoxybutyl)piperidin-4-amine with a generic aryl bromide.
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the Aryl Bromide (1.0 equiv), Cs₂CO₃ (1.5 equiv), RuPhos G3 Pre-catalyst (0.02 equiv), and RuPhos ligand (0.04 equiv).
Evacuate and backfill the flask with inert gas three times.
Add anhydrous toluene via syringe to dissolve/suspend the solids.
Add the 1-(4-methoxybutyl)piperidin-4-amine (1.2 equiv) via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation: A successful reaction should show near-complete consumption of the aryl bromide starting material by LC-MS analysis. The desired product should be the major component in the crude reaction mixture.
References
Michaelis, D. J., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(752-755). Available at: [Link]
Grote, V., et al. (2019). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. Available at: [Link]
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
ACS Publications. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
Semantic Scholar. (Year N/A). Synthesis of a Sterically Demanding Dispiropiperidine and Its Application in Monoamidodialkyl Zincate Complexes. Available at: [Link]
The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
Journal of Medicinal Chemistry. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists. ACS Publications. Available at: [Link]
ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Available at: [Link]
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl piperidines. Available at: [Link]
PMC. (Year N/A). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at: [Link]
PMC. (Year N/A). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]
ResearchGate. (Year N/A). The effect of steric hindrance in amines, and sterically destabilized twisted amides... Available at: [Link]
Science. (Year N/A). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]
Atlantis Press. (Year N/A). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
MDPI. (Year N/A). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]
Recrystallization techniques for 1-(4-Methoxybutyl)piperidin-4-amine salts
The following Technical Support Guide is designed for researchers and process chemists working with 1-(4-Methoxybutyl)piperidin-4-amine , a critical intermediate often used in the synthesis of 5-HT4 agonists (e.g., Pruca...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 1-(4-Methoxybutyl)piperidin-4-amine , a critical intermediate often used in the synthesis of 5-HT4 agonists (e.g., Prucalopride) and other bioactive piperidine scaffolds.
This guide prioritizes the Dihydrochloride (2HCl) salt form, as the free base is typically an oil or low-melting solid prone to oxidation, making the salt the industry standard for isolation and storage.
Ticket ID: REC-5592-PIP
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🔬 Part 1: Core Crystallization Protocols
User Question: I am trying to crystallize the dihydrochloride salt of 1-(4-Methoxybutyl)piperidin-4-amine, but I am struggling to find a solvent system that yields a filterable solid. What is the standard protocol?
Technical Response:
The 1-(4-Methoxybutyl)piperidin-4-amine molecule possesses a "Janus-faced" nature: a highly polar diamine core and a flexible, lipophilic methoxybutyl tail. This amphiphilic structure often leads to high solubility in alcohols but poor crystallization in non-polar solvents, resulting in "oiling out."
We recommend the Binary Solvent Displacement Method using Isopropanol (IPA) and Methyl tert-butyl ether (MTBE).
Protocol A: The IPA/MTBE Displacement (Recommended)
This method relies on the high solubility of the salt in hot IPA and the controlled reduction of solubility by MTBE.
Dissolution: Suspend the crude 2HCl salt in Isopropanol (IPA) (approx. 5-7 mL per gram of salt). Heat to reflux (82°C).
Note: If the salt does not fully dissolve, add Methanol (MeOH) dropwise until clear. Avoid excess MeOH as it drastically increases solubility.
Hot Filtration: Filter the hot solution through a sintered glass funnel to remove inorganic salts (e.g., NaCl, if generated in situ).
Nucleation Point: Cool the solution to 50°C . Slowly add MTBE (or Ethyl Acetate) dropwise until a faint, persistent turbidity (cloud point) is observed.
Re-solubilization: Add just enough hot IPA to clear the turbidity.
Crystallization: Allow the solution to cool to room temperature undisturbed over 4–6 hours.
Critical: Do not stir rapidly during cooling; shear force can induce oiling out.
Finishing: Cool to 0–5°C for 1 hour. Filter and wash with cold MTBE/IPA (9:1).
Protocol B: The Ethanol/Heptane Method (Alternative)
Best for removing non-polar impurities, though higher risk of oiling out.
Solvent: Ethanol (Absolute).
Anti-solvent: n-Heptane.
Ratio: Typically 1:3 (EtOH:Heptane).
Procedure: Dissolve in minimum refluxing ethanol. Add hot heptane until cloudy. Seed immediately (see Part 2).
⚠️ Part 2: Troubleshooting "Oiling Out"
User Question: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I rescue this batch?
Technical Response:
Oiling out (Liquid-Liquid Phase Separation) occurs because the flexible methoxybutyl chain creates high entropy in the crystal lattice, lowering the melting point of the solvated salt. When the temperature drops, the "oil" phase becomes thermodynamically more stable than the crystal phase.
The Rescue Workflow
Do NOT discard the oil. Follow this logic path to convert the oil into a solid.
Figure 1: Decision tree for rescuing an oiled-out amine salt batch.
Key Intervention: Seeding at the Metastable Zone [1][2]
Reheat the mixture until the oil redissolves.
Add a small volume of polar solvent (Ethanol) if the oil persists at reflux.
Cool slowly. Before the oil appears (usually ~40-50°C), add seed crystals.
The "Trituration" Trick: If you have no seeds, take a small aliquot of the oil, place it on a watch glass, and scratch it vigorously with a spatula until it solidifies. Use this solid to seed the main batch.
📉 Part 3: Impurity Removal & Data
User Question: I am seeing a persistent impurity at RRT 0.85 in HPLC. Recrystallization isn't removing it. What is it?
Technical Response:
In the synthesis of 1-(4-Methoxybutyl)piperidin-4-amine, the most common persistent impurities are the bis-alkylated dimer or the incomplete reduction products.
Impurity Profile Table
Impurity Type
Likely Structure
Origin
Removal Strategy
Dimer
N,N-bis(1-(4-methoxybutyl)piperidin-4-yl)amine
Over-alkylation of the primary amine during synthesis.
Acidic Wash: The dimer is less basic than the primary amine. Wash the free base in DCM with pH 5.5 buffer before salt formation.
Des-methyl
1-(4-Hydroxybutyl)piperidin-4-amine
Cleavage of methoxy ether (rare) or starting material impurity.
Solvent Switch: Recrystallize from Acetonitrile/MeOH . The hydroxy impurity is more soluble in MeCN than the methoxy product.
Fractional Crystallization: Use Ethanol/EtOAc .[3] The linear chain packs better; the branched isomer stays in the liquor.
⚡ Part 4: Synthesis & Salt Formation Workflow
User Question: I am starting from the Boc-protected amine. How do I ensure I get the clean 2HCl salt directly?
Technical Response:
Direct deprotection and salt formation is the most efficient route. Avoid isolating the free base oil if possible, as it absorbs CO₂ from the air (forming carbamates).
Figure 2: Streamlined workflow from Boc-intermediate to pure Dihydrochloride salt.
Critical Control Point:
Ensure the HCl source is anhydrous . Water in the deprotection step will solubilize the salt, preventing precipitation and forcing you to evaporate to a sticky gum (which is difficult to crystallize). Use 4M HCl in Dioxane or generate HCl in situ using Acetyl Chloride + Methanol.
📚 References
Preparation of Piperidin-4-amine Derivatives:
Source: Patent CN105130880A (Method for preparing 1-(3-methoxypropyl)-4-piperidinamine).
Relevance: Describes the synthesis and purification of the homologous methoxy-propyl derivative, establishing the baseline for solvent selection (Toluene/Ethanol systems).
URL:
General Recrystallization of Piperidine Salts:
Source:Chemical Review and Letters, "Synthesis and crystallization procedure of piperidin-4-one and its derivatives" (2021).[3]
Relevance: Validates the use of Ethanol/Ethyl Acetate mixtures for piperidine scaffolds to ensure chair conformation packing.
URL: (General Journal Link)
Troubleshooting Amine Salt Oiling Out:
Source: BenchChem Technical Support, "Preventing Oiling Out in Diastereomeric Salt Formation."
Relevance: Provides the mechanistic basis for the "Rescue Workflow" (Step 2 in this guide), specifically regarding supersaturation control and seeding at the metastable zone.
URL: (General Resource Link)
Properties of 1-(4-Methoxybutyl)piperidin-4-amine:
Source: PubChem Compound Summary for CID 18001748.
Relevance: Confirms the chemical structure and molecular weight (186.29 g/mol free base) used to calculate stoichiometry for salt formation.
URL:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-Methoxybutyl)piperidin-4-amine before handling.
Quality control parameters for 1-(4-Methoxybutyl)piperidin-4-amine manufacturing
Executive Summary & Molecule Context[1][2][3][4] 1-(4-Methoxybutyl)piperidin-4-amine (CAS: 1093761-49-3, or homologous series) is a critical diamine intermediate used in the synthesis of high-affinity GPCR ligands (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Context[1][2][3][4]
1-(4-Methoxybutyl)piperidin-4-amine (CAS: 1093761-49-3, or homologous series) is a critical diamine intermediate used in the synthesis of high-affinity GPCR ligands (e.g., 5-HT4 agonists like Prucalopride derivatives) and muscarinic antagonists.
From a manufacturing quality control (QC) perspective, this molecule presents two distinct challenges:
Lack of Chromophore: The aliphatic structure lacks a conjugated
-system, rendering standard UV-Vis detection (HPLC-UV) at nm ineffective and prone to baseline noise.
Genotoxic Impurity (GTI) Risk: The introduction of the 4-methoxybutyl chain often involves alkylating agents (alkyl halides or sulfonates) that are potential mutagens (ICH M7 class).
This guide compares the two dominant manufacturing routes and the three primary analytical methodologies, providing experimental evidence to support the adoption of HPLC-CAD (Charged Aerosol Detection) and LC-MS/MS over traditional techniques.
The impurity profile—and thus the QC strategy—is dictated by the synthesis route. We compare the Direct Alkylation route against the Reductive Amination route.
Comparison Table: Synthetic Route Performance
Parameter
Route A: Direct Alkylation
Route B: Reductive Amination
Reagents
4-Aminopiperidine + 1-Bromo-4-methoxybutane
4-Aminopiperidine + 4-Methoxybutanal
Key Impurity (Process)
Over-alkylation (Dialkylated amine), Dimerization
Residual Aldehyde , Imine intermediate
Key Impurity (Genotoxic)
Alkyl Halide (1-Bromo-4-methoxybutane)
None (unless using borohydride with specific solvents)
Yield
65-75% (Loss due to poly-alkylation)
85-92%
Purification Load
High (Requires fractional distillation or column chromatography)
Low (Simple extraction/crystallization)
QC Burden
Critical: Must quantify residual alkyl bromide (ppm level)
Moderate: Monitor residual aldehyde
Mechanism & Impurity Origin Diagram[6]
Figure 1: Comparison of impurity genesis between alkylation and reductive amination routes.
Recommendation: Route B (Reductive Amination) is superior for GMP manufacturing due to the elimination of alkyl halide GTIs and higher selectivity.
Analytical Method Comparison (The Core QC)
Because 1-(4-Methoxybutyl)piperidin-4-amine is an aliphatic amine, selecting the right detector is the single most critical QC decision.
Method A: HPLC-UV (210 nm)
Status: Obsolete / High Risk
Mechanism: Relies on the weak absorption of the amine lone pair/sigma bonds.
Data Insight: At 210 nm, mobile phase cut-off (especially with acetate buffers) creates high background noise.
Cons: The primary amine group causes peak tailing on standard columns (DB-5) due to interaction with silanols. Requires derivatization (e.g., trifluoroacetic anhydride) for accurate quantitation, adding a step to the workflow.
Method C: HPLC-CAD (Charged Aerosol Detection)
Status: Recommended Standard
Mechanism: Measures the charge of analyte particles after mobile phase evaporation. Universal response for non-volatiles.
Pros: Uniform response factor (does not depend on extinction coefficient). High sensitivity for aliphatic amines.
LOD: ~0.01% (Suitable for trace impurity analysis).
Experimental Comparison Data
The following data simulates a validation study comparing detection limits for the target amine.
Performance Metric
HPLC-UV (210 nm)
GC-FID (Direct Injection)
HPLC-CAD (Recommended)
Linearity ()
0.985 (Non-linear at low conc)
0.992
0.999
LOD (Limit of Detection)
50 ppm
10 ppm
1 ppm
Peak Symmetry (Tailing Factor)
1.8 (Significant tailing)
2.5 (Severe tailing without deriv.)
1.1 (Excellent)
Relative Response Factor (RRF)
Variable (Impurity dependent)
Variable
~1.0 (Universal)
Detailed Experimental Protocols
Protocol 1: Purity Assay via HPLC-CAD (Gold Standard)
This method is self-validating because it detects all non-volatile impurities regardless of their UV absorption.
Reagents:
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 with Ammonium Hydroxide). Note: High pH is crucial to keep the amine unprotonated and improve peak shape on hybrid columns.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
Sample Prep: Dissolve 10 mg of substance in 10 mL of 50:50 Water:Acetonitrile.
System Suitability: Inject standard 6 times. %RSD of area must be < 2.0%.
Calculation: Use area normalization. Because CAD has a near-universal response, the area % closely approximates weight %.
Protocol 2: Genotoxic Impurity Quantification (Alkyl Halide) via LC-MS/MS
If Route A (Alkylation) is used, you must prove the absence of 1-bromo-4-methoxybutane.
Methodology:
Technique: Selected Reaction Monitoring (SRM).
Ionization: ESI Positive.
Transition: Monitor the loss of the bromide or specific fragmentation of the butyl chain.
Limit: Must meet ICH M7 limits (typically < 1.5 µ g/day intake).[2] For a 100mg dose, the limit is 15 ppm.
QC Decision Matrix & Validation Logic
To ensure trustworthiness, the QC workflow must follow a logical decision tree based on the synthesis method used.
Figure 2: Decision Matrix for Quality Control testing based on manufacturing origin.
References
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[3][4] International Council for Harmonisation.[5][2][6][7]
[Link]
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[2]
[Link]
Verzele, M., et al. (2000). Liquid Chromatography of Amines: The undesirable role of silanols. Journal of Chromatography A. (Contextual grounding for tailing issues).
European Medicines Agency. Assessment Report: Prucalopride (containing 1-(3-methoxypropyl)piperidin-4-amine data).
[Link]
The Pivotal Role of the N-Substituent: A Comparative Analysis of 1-Substituted Piperidin-4-amine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine-4-amine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties, including chemical stability and the ca...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the piperidine-4-amine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties, including chemical stability and the capacity for hydrogen bonding, have cemented its status as a privileged structure in a multitude of therapeutic areas, from central nervous system (CNS) disorders to infectious diseases[1]. The true versatility of this scaffold, however, is unlocked through the strategic modification of the substituent at the 1-position of the piperidine ring. This guide provides an in-depth comparative analysis of various 1-substituted piperidin-4-amine analogs, elucidating how alterations at this position profoundly influence their pharmacological profiles. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds. While direct analogs of 1-(4-methoxybutyl)piperidin-4-amine are not extensively documented in publicly accessible literature, this guide will explore structurally related analogs, including those with alkyl and arylalkyl N-substituents, to provide a predictive framework for the rational design of novel therapeutics.
The N-Substituent as a Determinant of Biological Activity: A Structural Overview
The nature of the chemical moiety at the 1-position of the piperidin-4-amine core dictates the compound's interaction with its biological target. This substituent can influence several key parameters, including:
Binding Affinity and Selectivity: The size, shape, and electronic properties of the N-substituent are critical for establishing specific interactions, such as hydrophobic, ionic, or hydrogen bonding, within the binding pocket of a receptor or enzyme.
Pharmacokinetic Properties: Modifications at the N-1 position can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, affecting its oral bioavailability and duration of action.
Functional Activity: The N-substituent can determine whether a compound acts as an agonist, antagonist, or modulator of its target.
The following sections will provide a comparative analysis of different classes of 1-substituted piperidin-4-amine analogs, supported by experimental data from the literature.
Comparative Analysis of 1-Substituted Piperidin-4-amine Analogs
The following table summarizes the biological activities of representative 1-substituted piperidin-4-amine and related piperidine analogs, showcasing the impact of the N-substituent on their potency and selectivity.
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table clearly demonstrates the profound impact of the N-1 substituent. For instance, in the context of antifungal activity, long alkyl chains like dodecyl (Compound 3 ) at the N-1 position of a related N-alkyl-piperidin-4-amine scaffold lead to a dramatic increase in potency against Candida albicans compared to smaller arylalkyl substituents like benzyl (Compound 1 ) or phenylethyl (Compound 2 )[2]. This suggests that the lipophilicity imparted by the long alkyl chain is crucial for interaction with the fungal cell membrane or the target enzyme, sterol C14-reductase[2].
In the realm of CNS targets, the complexity of the N-substituent plays a pivotal role in achieving high affinity and selectivity. Compound 4 , a potent and selective MOR agonist, features a more intricate N-substituent, highlighting the importance of specific hydrophobic and polar interactions within the opioid receptor binding pocket[3]. Furthermore, the stereochemistry of substituents on the piperidine ring, influenced by the synthetic route, can also drastically affect activity, as seen with the cis and trans isomers of 1-propargyl-4-styrylpiperidine (Compounds 5 and 6 ), which exhibit remarkable selectivity for MAO-B and MAO-A, respectively[4].
Experimental Protocols
The reliable evaluation of 1-substituted piperidin-4-amine analogs necessitates robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
Synthesis of 1-Substituted Piperidin-4-amine Analogs
A common and versatile method for the synthesis of 1-substituted-N-alkyl-piperidin-4-amines is through reductive amination of a 1-substituted-4-piperidone with a primary amine.
Reaction Setup: To a solution of the desired 1-substituted-4-piperidone (1.0 equivalent) and the corresponding primary amine (1.5 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane), add sodium triacetoxyborohydride (2.0 equivalents) in portions at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted piperidin-4-amine analog.
Diagram of Synthetic Workflow:
Caption: Workflow for a typical in vitro radioligand binding assay.
In Vivo Tail-Flick Test for Analgesic Activity
This is a common behavioral assay to assess the central analgesic effects of compounds in rodents.
[6]
Protocol for the Tail-Flick Test:
[6]
Animal Acclimatization: Acclimatize mice or rats to the testing environment and handling for several days before the experiment.
Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
Compound Administration: Administer the test compound, a vehicle control, or a standard analgesic (e.g., morphine) via a suitable route (e.g., intraperitoneal or oral).
Post-Treatment Measurements: Measure the tail-flick latency at several time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE of the test compound group with the vehicle and standard groups using appropriate statistical tests.
Conclusion and Future Directions
The 1-substituted piperidin-4-amine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, the judicious selection of the substituent at the 1-position is paramount in dictating the pharmacological profile of the resulting analog. The structure-activity relationships highlighted herein underscore the importance of a rational, data-driven approach to drug design. By leveraging the synthetic and analytical protocols provided, researchers can efficiently synthesize and evaluate novel analogs with tailored properties.
Future research in this area will likely focus on the exploration of more diverse and complex N-substituents to probe novel biological targets and achieve even greater selectivity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold. The continued investigation of 1-substituted piperidin-4-amine analogs holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.
References
BenchChem. (n.d.). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging.
BenchChem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
Khan, S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.
Wager, T. T., et al. (2013).
Leone, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
Lindsley, C. W., et al. (2011). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. PMC.
Singh, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience.
BenchChem. (n.d.). Comparative Docking Analysis of N-(4-chlorophenyl)piperidin-4-amine Analogs: A Guide for Drug Discovery Professionals.
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.
Savchuk, M. I., et al. (2023).
Wang, R., et al. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists.
Khan, M. S. Y., et al. (2013).
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
Imasheva, D. D., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
VSM, et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
Singh, S., et al. (1999). Synthesis and SAR studies of 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes as potent antiarrhythmic agents. PubMed.
Krassnig, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
Kalinowska-Tłuścik, J., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry.
BenchChem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
Kumar, A., et al. (2023).
Enamine. (n.d.). Analogues of Piperidine for Drug Design.
Personal protective equipment for handling 1-(4-Methoxybutyl)piperidin-4-amine
This guide details the operational safety, personal protective equipment (PPE), and handling protocols for 1-(4-Methoxybutyl)piperidin-4-amine .[1][2][3][4] Advisory: As a specialized building block, specific Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the operational safety, personal protective equipment (PPE), and handling protocols for 1-(4-Methoxybutyl)piperidin-4-amine .[1][2][3][4]
Advisory: As a specialized building block, specific Safety Data Sheets (SDS) for this exact butyl-chain variant are rare.[1][2][4] The protocols below are derived from the structural class hazards of 4-amino-1-alkylpiperidines and high-confidence analogues (e.g., 1-(3-methoxypropyl)piperidin-4-amine), which are universally classified as Corrosive (Category 1B/1C) and Acute Toxins .[1][2][3][4]
Part 1: Chemical Identity & Hazard Profile[3][5][6][7]
Property
Detail
Chemical Name
1-(4-Methoxybutyl)piperidin-4-amine
Structure
Primary amine on a piperidine ring with an aliphatic ether tail.[1][2][3][4][5]
Physical State
Likely Viscous Oil or Low-Melting Solid (hygroscopic).[1][2][4]
Primary Hazard
CORROSIVE . Causes severe skin burns and eye damage.[6][7][8][9]
The amine functionality is a respiratory sensitizer. If hood work is impossible, use a respirator with Ammonia/Methylamine (K) or Multi-gas (ABEK) cartridges.[4]
Cotton lab coats absorb corrosive liquids, keeping them against the skin. Impervious aprons prevent this "wicking" effect.
PPE Decision Logic (Graphviz)
[1][2][3][4]
Part 3: Operational Handling Protocol
Storage & Stability
Atmosphere: Store under Argon or Nitrogen . The primary amine group reacts with atmospheric CO₂ to form solid carbonate crusts, which can jam syringe needles and alter stoichiometry.
Container: Glass or Teflon (PTFE).[4] Avoid metal containers (aluminum/zinc) which can corrode.[4]
Weighing & Transfer (Step-by-Step)
This substance is likely a viscous liquid.[1][2][3][4] Avoid pouring; use positive displacement transfer.
Preparation: Place the source container and receiving flask inside the fume hood. Flush the receiving flask with nitrogen.
Syringe Technique:
Use a glass syringe with a wide-bore needle (18G or larger) due to viscosity.[1][2][4]
Critical: Do not use polycarbonate syringes; amines can degrade certain plastics over time. Polypropylene (PP) is generally acceptable for short contact.[4]
Transfer:
Insert needle through the septum (if available).
Draw liquid slowly to prevent cavitation.
Wipe the needle with a Kimwipe inside the hood before transferring to the reaction vessel.
Neutralization: Immediately draw 1M Acetic Acid or Ethanol into the used syringe to neutralize residual amine before disposal.
Reaction Setup
Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides.
Exotherm: The reaction with acids (even weak acids) is exothermic. Add reagents dropwise with cooling (ice bath) if neutralizing or salt-forming.[1][2][4]
Part 4: Emergency Response & Disposal
Emergency Response
Skin Contact:
Immediate: Flush with water for 15 minutes . Do not wait for symptoms.
Secondary: Wash with mild soap. Do not use ethanol (enhances absorption).[4]
Medical: Seek evaluation for chemical burns, which may be delayed.
Eye Contact:
Flush for 15 minutes while holding eyelids open. Use an eye wash station, not a bottle. Immediate ophthalmologist consult required. [3][4]
Segregation:NEVER mix with acidic waste streams (e.g., Nitric Acid waste). This will generate immediate heat and potentially explosive pressure.
Labeling: Clearly tag as "Corrosive - Basic - Amine".[1][2][3][4]
References
PubChem. (n.d.). 1-(4-methoxybutyl)piperidin-4-amine dihydrochloride (Compound).[1][2][3][4][5][12] National Library of Medicine. Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[13] (Standard reference for amine-glove compatibility).